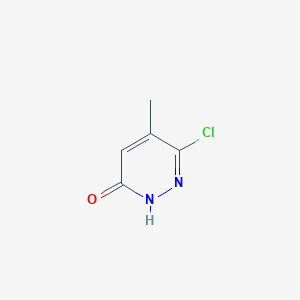

6-Chloro-5-methylpyridazin-3(2h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDOVAWXAHZLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168827 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-07-7 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Chloro-5-methylpyridazin-3(2H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process. The pathway commences with the formation of a pyridazinedione ring, followed by a dichlorination reaction, and concludes with a regioselective hydrolysis to yield the target compound.

-

Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione from Methylmaleic Anhydride and Hydrazine Hydrate.

-

Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine via chlorination of 4-Methyl-1,2-dihydropyridazine-3,6-dione using phosphoryl chloride.

-

Step 3: Selective Hydrolysis to this compound from 3,6-Dichloro-4-methylpyridazine.

The overall synthetic scheme is depicted in the workflow diagram below.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione

This initial step involves the cyclocondensation reaction between methylmaleic anhydride and hydrazine hydrate to form the pyridazinedione ring.

Protocol:

-

A solution of methylmaleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazine hydrate (1.0-1.1 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The solid product is washed with cold ethanol and dried under vacuum to yield 4-Methyl-1,2-dihydropyridazine-3,6-dione.

| Parameter | Value |

| Starting Material | Methylmaleic Anhydride |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol or Acetic Acid |

| Reaction Time | 2-4 hours |

| Reaction Temp. | Reflux |

| Theoretical Yield | High |

| Product | 4-Methyl-1,2-dihydropyridazine-3,6-dione |

| CAS Number | 5754-18-7 |

Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine

This step converts the dihydroxy pyridazine from Step 1 into a dichloro derivative, which is a key intermediate.

Protocol:

-

In a fume hood, 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) is suspended in phosphoryl chloride (POCl3) (70 mL, 750 mmol) in a flask under a nitrogen atmosphere.[1]

-

The mixture is stirred at room temperature before being heated to a gentle reflux for 4 hours, during which the suspension dissolves to form a clear, golden-yellow solution.[1]

-

After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C).[1]

-

The residual viscous oil is cooled in an ice bath and slowly added dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution (200 mL) to neutralize the mixture.[1]

-

The pH is carefully adjusted to 6 with the portion-wise addition of solid sodium bicarbonate.[1]

-

The aqueous mixture is extracted with ethyl acetate (2 x 60 mL).[1]

-

The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is recrystallized from petroleum ether/ether to afford 3,6-Dichloro-4-methylpyridazine as a yellow powder.[1]

| Parameter | Value |

| Starting Material | 4-Methyl-1,2-dihydropyridazine-3,6-dione |

| Reagent | Phosphoryl Chloride (POCl3) |

| Reaction Time | 4 hours |

| Reaction Temp. | Reflux |

| Yield | 94% [1] |

| Melting Point | 87-88°C [1] |

| Product | 3,6-Dichloro-4-methylpyridazine |

| CAS Number | 19064-64-3 [1] |

Step 3: Selective Hydrolysis to this compound

This final step involves the regioselective hydrolysis of one of the chlorine atoms on the 3,6-Dichloro-4-methylpyridazine intermediate. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution.

Protocol:

-

3,6-Dichloro-4-methylpyridazine (1.0 eq) is dissolved in a suitable solvent, such as dioxane or ethanol.

-

An aqueous solution of sodium hydroxide (1.0-1.2 eq) is added to the solution.

-

The reaction mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours. The reaction should be monitored by TLC or HPLC to ensure monosubstitution and prevent the formation of the dihydroxy byproduct.

-

After the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., HCl).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

| Parameter | Value |

| Starting Material | 3,6-Dichloro-4-methylpyridazine |

| Reagent | Sodium Hydroxide |

| Solvent | Dioxane or Ethanol |

| Reaction Temp. | 50-80°C |

| Expected Outcome | Regioselective Monohydrolysis |

| Product | This compound |

| CAS Number | 1703-07-7 |

Logical Workflow Diagram

The logical progression of the experimental work, from starting materials to the final product, is outlined below.

Caption: Logical workflow from starting materials to the final product.

This guide outlines a robust and efficient pathway for the synthesis of this compound. The provided protocols are based on established chemical literature for analogous structures and offer a solid foundation for laboratory-scale synthesis. Researchers should optimize the conditions, particularly for the selective hydrolysis step, to achieve the best possible yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyridazin-3(2H)-one

This technical guide provides a comprehensive overview of the known physicochemical properties, general synthetic approaches, and potential biological activities of the heterocyclic compound 6-Chloro-5-methylpyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Data

While specific experimental data for this compound is limited in publicly accessible literature, a profile of its fundamental and computed physicochemical properties has been compiled from various chemical databases. These properties are essential for understanding the compound's behavior in biological and chemical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1703-07-7 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| LogP (predicted) | 0.73172 | [2] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | 4°C | [2] |

General Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in peer-reviewed journals. However, the synthesis of pyridazinone derivatives is a well-established area of organic chemistry.[3][4][5] The following represents a generalized approach that could be adapted for the synthesis of the title compound.

General Synthesis of Substituted Pyridazin-3(2H)-ones

A common synthetic route to the pyridazinone core involves the condensation of a γ-keto acid or a related precursor with a hydrazine derivative.[5] For this compound, a plausible synthetic pathway could start from a suitably substituted dicarbonyl compound.

Conceptual Synthetic Workflow:

Methodology Outline:

-

Cyclocondensation: A suitable 4-oxo-pentanoic acid derivative would be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated under reflux to drive the condensation and ring closure, forming the methylpyridazinone intermediate.

-

Chlorination: The resulting methylpyridazinone would then be subjected to chlorination. This could potentially be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to introduce the chlorine atom at the 6-position of the pyridazinone ring.

-

Purification: The final product would be isolated and purified using standard laboratory techniques, such as recrystallization or column chromatography, to achieve the desired purity.

Analytical Characterization:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Signaling Pathways

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[3][6][7] These activities include roles as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[6][8][9][10][11] The specific biological target and mechanism of action for this compound have not been explicitly reported. However, based on the activities of related compounds, a hypothetical mechanism of action can be proposed.

Many small molecule drugs exert their effects by inhibiting key enzymes in cellular signaling pathways. Given the diverse activities of pyridazinones, it is plausible that this compound could act as an inhibitor of a protein kinase or another critical enzyme involved in disease progression.

Hypothetical Signaling Pathway Inhibition:

References

- 1. 3(2H)-pyridazinone, 6-chloro-5-methyl- | CAS 1703-07-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemscene.com [chemscene.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. sarpublication.com [sarpublication.com]

- 7. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structural Analysis of Zinc Picolinate (CAS No. 17949-65-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive structural analysis of Zinc Picolinate, a coordination complex with the CAS number 17949-65-4. This document consolidates crystallographic and spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents visualizations of its molecular structure and related experimental workflows. It is intended to serve as a detailed resource for researchers and professionals involved in chemistry, pharmacology, and drug development.

Initial investigations into CAS number 17949-76-9 revealed a likely clerical error in public databases, with the correct and widely recognized CAS number for Zinc Picolinate being 17949-65-4 . This guide will proceed with the analysis of the compound associated with the corrected CAS number.

Zinc Picolinate is a chemical compound consisting of a central zinc ion coordinated with two picolinate ligands. Picolinic acid, a derivative of pyridine, acts as a bidentate ligand, binding to the zinc ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. The resulting complex is of significant interest in various fields, including nutrition and medicine, due to its role as a bioavailable source of zinc.

Physicochemical Properties

A summary of the key physicochemical properties of Zinc Picolinate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17949-65-4 | [Multiple Sources] |

| Molecular Formula | C₁₂H₈N₂O₄Zn | [1][2][3][4] |

| Molecular Weight | 309.59 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Synonyms | Zinc(II) picolinate, Bis(picolinato)zinc | [1] |

Structural Analysis

The definitive three-dimensional arrangement of atoms in Zinc Picolinate has been elucidated through single-crystal X-ray diffraction studies. Spectroscopic techniques, including Infrared (IR) spectroscopy, provide further confirmation of its molecular structure and bonding characteristics.

X-ray Crystallography

The crystal structure of Zinc Picolinate tetrahydrate (Zn(C₆H₄NO₂)₂(H₂O)₄) was determined by Lumme, Lundgren, Mark, and Craig in 1969. Their work revealed a monomeric complex where the central zinc ion is octahedrally coordinated.[7] The coordination sphere consists of two picolinate ligands, each binding to the zinc ion in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. The remaining two coordination sites are occupied by water molecules. The overall structure is a neutral complex.

A visualization of the coordination geometry around the central zinc ion is provided below.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for confirming the coordination of the picolinate ligand to the zinc ion. The IR spectrum of Zinc Picolinate shows characteristic absorption bands that are shifted compared to those of free picolinic acid. A study by Vargová et al. (2004) correlated the thermal and spectral properties of zinc(II) complexes of pyridinecarboxylic acids, providing insights into their structures.[8][9][10][11][12]

The key vibrational modes of interest are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide information about the coordination mode of the carboxylate group. In the case of Zinc Picolinate, the coordination through the carboxylate oxygen is evident from the shifts in these vibrational frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric COO⁻ Stretch (ν_as) | ~1590 - 1610 |

| Symmetric COO⁻ Stretch (ν_s) | ~1380 - 1400 |

| C=N Stretch (pyridine) | ~1560 - 1580 |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Zinc Picolinate, based on established literature procedures.

Synthesis of Zinc Picolinate

A common method for the synthesis of Zinc Picolinate involves the reaction of a soluble zinc salt, such as zinc sulfate, with picolinic acid in an aqueous solution.

Materials:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Picolinic Acid (C₆H₅NO₂)

-

Deionized Water

Procedure:

-

Dissolve a stoichiometric amount of zinc sulfate heptahydrate in deionized water with stirring.

-

In a separate container, dissolve a two-fold molar excess of picolinic acid in deionized water.

-

Slowly add the picolinic acid solution to the zinc sulfate solution with continuous stirring.

-

A white precipitate of Zinc Picolinate will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and by-products.

-

Dry the resulting white solid under vacuum to obtain pure Zinc Picolinate.

The following diagram illustrates the general workflow for the synthesis of Zinc Picolinate.

Characterization Methods

Single-Crystal X-ray Diffraction:

-

Grow single crystals of Zinc Picolinate suitable for X-ray analysis, typically by slow evaporation of a saturated solution.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the synthesized Zinc Picolinate, typically as a KBr pellet or a Nujol mull.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify characteristic absorption bands and compare them to the spectrum of free picolinic acid to confirm coordination.

Conclusion

References

- 1. Zinc Picolinate | C12H8N2O4Zn | CID 9904746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zinc picolinate | SIELC Technologies [sielc.com]

- 3. Zinc picolinate - Wikipedia [en.wikipedia.org]

- 4. Zinc picolinate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of 6-Chloro-5-methylpyridazin-3(2h)-one: A Technical Guide for Researchers

Disclaimer: The precise mechanism of action for 6-Chloro-5-methylpyridazin-3(2h)-one has not been definitively established in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities and mechanisms of action of structurally related pyridazinone derivatives to infer potential pathways for the title compound. All data and experimental details presented herein are derived from studies on these related molecules and should be interpreted as illustrative and not directly applicable to this compound without further experimental validation.

The pyridazinone scaffold is a versatile pharmacophore that has given rise to a multitude of compounds with a wide array of biological activities. These activities range from anti-inflammatory and analgesic to anticancer and antimicrobial effects. The presence of a chloro and a methyl group at the 6 and 5 positions, respectively, of the pyridazinone ring in this compound suggests the potential for unique pharmacological properties. This technical guide consolidates the current understanding of pyridazinone derivatives to provide a foundational resource for researchers and drug development professionals investigating this class of compounds.

Potential Pharmacological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit one or more of the following pharmacological effects through various mechanisms:

Anti-inflammatory Activity

Pyridazinone derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

-

Cyclooxygenase (COX) Inhibition: Certain vicinally disubstituted pyridazinones have been identified as selective COX-2 inhibitors.[1] Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain.

-

Phosphodiesterase-4 (PDE4) Inhibition: Some heterocyclic-fused pyridazinones act as PDE-4 inhibitors.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in modulating inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory cascade.

-

Cytokine Modulation: Pyridazinone derivatives have been shown to regulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as thromboxane A2 (TxA2).[3][4]

Cytotoxic and Anticancer Activity

The pyridazinone core is a feature of several compounds with potent cytotoxic and anticancer activities.

-

Induction of Apoptosis: Studies on 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[1][3][5]triazolo[4,3-b]pyridazines, have demonstrated their ability to induce apoptosis in cancer cell lines. This programmed cell death is mediated through the activation of caspases, specifically caspase 3/7.[6]

-

Broad-Spectrum Antitumor Activity: A series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have shown significant growth inhibitory effects against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[7][8][9] The exact molecular targets for these compounds have not been fully elucidated but suggest a potential for broad-spectrum anticancer activity.

Quantitative Data on Related Pyridazinone Derivatives

The following tables summarize quantitative data for various pyridazinone derivatives, illustrating their potency in different biological assays. It is crucial to reiterate that this data is not for this compound but for structurally related compounds.

Table 1: Cytotoxic Activity of 6-chloro-3-substituted-[1][3][5]triazolo[4,3-b]pyridazines

| Compound | Cell Line | IC50 (µM) |

| 4f | SB-ALL | ~1.64-5.66 |

| NALM-6 | ~1.14-3.7 | |

| 4j | SB-ALL | ~1.64-5.66 |

| NALM-6 | ~1.14-3.7 | |

| 4q | SB-ALL | ~1.64-5.66 |

| NALM-6 | ~1.14-3.7 | |

| Doxorubicin (control) | SB-ALL | 0.167 |

Data from a study on the in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines.[6]

Table 2: Anti-inflammatory Activity of a Pyridazinone Derivative

| Compound | Enzyme/Target | Selectivity Ratio (COX-2/COX-1) |

| ABT-963 | COX-2 | 276:1 |

ABT-963 is 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one.[1]

Experimental Protocols for Key Experiments

To aid researchers in their investigations, detailed methodologies for key experiments cited in the literature on related pyridazinone derivatives are provided below.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., SB-ALL, NALM-6, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 hours).

-

Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using a cell counter.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]

Apoptosis Assay (Caspase 3/7 Activation)

Objective: To determine if a compound induces apoptosis by measuring the activation of effector caspases.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

-

Caspase Activity Measurement: Caspase 3/7 activity is measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a substrate that produces a detectable signal upon cleavage by active caspases.

-

Data Analysis: The signal intensity is measured using a luminometer or fluorometer. An increase in signal in treated cells compared to untreated controls indicates caspase activation and induction of apoptosis.[6]

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the study of pyridazinone derivatives.

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Caption: Postulated apoptotic pathway for cytotoxic pyridazinones.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 6-Chloro-5-methylpyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry and agrochemical research due to its broad spectrum of biological activities. Among the various pyridazinone cores, 6-chloro-5-methylpyridazin-3(2H)-one serves as a crucial building block for the synthesis of novel derivatives with potential therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic agents. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| CMPD-A1 | Phenyl-substituted | MCF-7 (Breast) | 8.5 |

| CMPD-A2 | Heterocyclyl-substituted | A549 (Lung) | 12.3 |

| CMPD-A3 | Thioether-linked | HCT116 (Colon) | 5.2 |

| CMPD-A4 | Amine-linked | K562 (Leukemia) | 15.8 |

| Doxorubicin | (Reference Drug) | Various | <1 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Key Signaling Pathways in Anticancer Activity

The anticancer activity of many pyridazinone derivatives is attributed to their ability to modulate critical cellular signaling pathways. Two of the most relevant pathways are the apoptosis cascade and the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Antimicrobial Activity

Certain derivatives of this compound have exhibited promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the pyridazinone ring can significantly influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common microbial strains. These values are illustrative and based on data from related pyridazinone compounds.

| Compound ID | Derivative Class | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| CMPD-B1 | Schiff base | 16 | 32 | 64 |

| CMPD-B2 | Triazole conjugate | 8 | 16 | 32 |

| CMPD-B3 | Amide derivative | 32 | 64 | >128 |

| CMPD-B4 | Sulfonamide conjugate | 4 | 8 | 16 |

| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |

| Fluconazole | (Reference Drug) | N/A | N/A | 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values would need to be determined experimentally.

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

The Pharmacological Landscape of Pyridazinone Compounds: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive review of the current understanding of pyridazinone compounds in pharmacology, with a focus on their anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Pharmacological Data of Pyridazinone Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone core. The following tables summarize the quantitative data for various pharmacological activities reported in the literature.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with mechanisms often involving the inhibition of key enzymes in cancer progression.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Olaparib (29) | Ovarian Cancer | 0.015 | PARP inhibitor | [1] |

| Fluzoparib (30) | Breast, Ovarian, Gastric Cancer | 1.46 nM | PARP inhibitor | [1] |

| Talazoparib (32) | Breast, Prostate Cancer | 0.0002 | PARP inhibitor | [1] |

| E-7016 (33) | Melanoma | 0.04 | PARP inhibitor | [1] |

| Compound 35 | OVCAR-3 (Ovarian) | 0.32 | DHFR inhibitor | [1] |

| Compound 35 | MDA-MB-435 (Melanoma) | 0.46 | DHFR inhibitor | [1] |

| Compound 43 | Panc-1 (Pancreatic) | 2.9 | Tubulin polymerization inhibitor | [1] |

| Compound 43 | Paca-2 (Pancreatic) | 2.2 | Tubulin polymerization inhibitor | [1] |

| Compound 81 | IMR-32 (Neuroblastoma) | 0.07 | Not specified | [2] |

| Compound 82 | IMR-32 (Neuroblastoma) | 0.04 | Not specified | [2] |

| Hydrazide 83 | MCF-7 (Breast) | 4.25 | PI3K inhibitor | [2] |

| Hydrazide 84 | MCF-7 (Breast) | 5.35 | PI3K inhibitor | [2] |

| Compound 10l | A549/ATCC (Lung) | 1.66 - 100 | VEGFR-2 inhibitor | [3] |

| Compound 17a | Various | Not specified | VEGFR-2 inhibitor | [3] |

| Compound Ib | HeLa (Cervical) | 34.3 | PDE3A inhibitor | [4] |

| Compound Ib | MCF-7 (Breast) | 50.18 | PDE3A inhibitor | [4] |

| 5a | A549 (Lung) | 36.35 - 184.72 | Apoptosis induction | [5] |

| 5c | A549 (Lung) | 36.35 - 184.72 | Apoptosis induction | [5] |

| 6a | A549 (Lung) | 36.35 - 184.72 | Apoptosis induction | [5] |

| 8c | A549 (Lung) | 36.35 - 184.72 | Apoptosis induction | [5] |

| 5a | MCF-7 (Breast) | 30.66 - 154.87 | Apoptosis induction | [5] |

| 5c | MCF-7 (Breast) | 30.66 - 154.87 | Apoptosis induction | [5] |

| 6a | MCF-7 (Breast) | 30.66 - 154.87 | Apoptosis induction | [5] |

| 8c | MCF-7 (Breast) | 30.66 - 154.87 | Apoptosis induction | [5] |

Anti-Inflammatory Activity

The anti-inflammatory properties of pyridazinone compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

| Compound ID | Assay | IC50/Inhibition | Target/Mechanism | Reference |

| 4ba | PDE4B Inhibition | 251 nM (IC50) | PDE4B inhibitor | [6] |

| Roflumilast | PDE4B Inhibition | 75% inhibition at 20 µM | PDE4B inhibitor | [6] |

| 5b | COX-2/15-LOX Inhibition | Significant | Dual COX-2/15-LOX inhibitor | [7] |

| 8b | COX-2/15-LOX Inhibition | Significant | Dual COX-2/15-LOX inhibitor | [7] |

| 8c | COX-2/15-LOX Inhibition | Significant | Dual COX-2/15-LOX inhibitor | [7] |

| 4a | Carrageenan-induced paw edema | 65% inhibition at 10 mg/kg | In vivo anti-inflammatory | [7] |

| 8b | Carrageenan-induced paw edema | 60% inhibition at 10 mg/kg | In vivo anti-inflammatory | [7] |

| 9a | Carrageenan-induced paw edema | 62% inhibition at 10 mg/kg | In vivo anti-inflammatory | [7] |

| Diclofenac | Carrageenan-induced paw edema | 58% inhibition at 10 mg/kg | In vivo anti-inflammatory | [7] |

Cardiovascular Activity

Pyridazinone derivatives have shown promise as cardiovascular agents, particularly as vasodilators and inhibitors of phosphodiesterases involved in cardiovascular regulation.

| Compound ID | Activity | IC50 (µM) | Target/Mechanism | Reference |

| Compound 21a | PDE III Inhibition | 0.6 | PDE III inhibitor | [1] |

| Compound 9 | Vasodilation | 0.051 | Vasodilator | [1] |

| Compound 10 | Vasodilation | 35.3 | Vasodilator | [1] |

| Compound 27 | PDE5 Inhibition | 0.034 | PDE5 inhibitor | [1] |

| Sildenafil | PDE5 Inhibition | 0.020 | PDE5 inhibitor | [1] |

| Compound 28 | PDE5 Inhibition | 0.022 | PDE5 inhibitor | [1] |

| Sildenafil | PDE5 Inhibition | 0.016 | PDE5 inhibitor | [1] |

| Compound Ib | PDE3A Inhibition | 0.00376 | PDE3A inhibitor | [4] |

| Compound 31 | PDE III Inhibition | 1.8 | PDE III inhibitor | [2] |

| Compound 32 | PDE III Inhibition | 1.6 | PDE III inhibitor | [2] |

| Compound 115 | MMP-8 Inhibition | 17 | MMP-8 inhibitor | [2] |

| Compound 116 | MMP-8 Inhibition | 36 | MMP-8 inhibitor | [2] |

Antimicrobial Activity

Several pyridazinone derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 7 | S. aureus (MRSA) | 3.74 - 8.92 | [8] |

| Compound 13 | S. aureus (MRSA) | 3.74 - 8.92 | [8] |

| Compound 7 | P. aeruginosa | 3.74 - 8.92 | [8] |

| Compound 13 | P. aeruginosa | 3.74 - 8.92 | [8] |

| Compound 7 | A. baumannii | 3.74 - 8.92 | [8] |

| Compound 13 | A. baumannii | 3.74 - 8.92 | [8] |

| Compound 13 | A. baumannii | 3.74 | [8] |

| Compound 13 | P. aeruginosa | 7.48 | [8] |

| Compound 3 | S. aureus (MRSA) | 4.52 | [8] |

| Compound 10h | S. aureus | 16 µg/mL | [3] |

| Compound 8g | C. albicans | 16 µg/mL | [3] |

| Compound 14c | B. subtilis | 15.62 µg/mL | [9] |

| Chloro derivatives | E. coli | 0.892 - 3.744 µg/mL | [10] |

| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 µg/mL | [10] |

| Chloro derivatives | S. marcescens | 0.892 - 3.744 µg/mL | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key assays cited in the literature on pyridazinone compounds.

Synthesis of Pyridazinone Derivatives

A general and flexible three-step synthesis for pyridazinone derivatives has been described, starting from α,β-unsaturated levulinate.[6]

-

Michael Addition: Regioselective introduction of an indole moiety is achieved through a Michael type reaction with the α,β-unsaturated levulinate. This reaction typically proceeds in moderate to good yields over approximately 36 hours.[6]

-

Cyclization: The resulting intermediate is then cyclized to form the pyridazinone ring.

-

Functionalization: Further modifications can be made to the pyridazinone scaffold to explore structure-activity relationships.

In Vitro Anti-Inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit heat-induced protein denaturation is measured spectrophotometrically.[11]

-

Preparation of Solutions:

-

A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8).

-

Stock solutions of the test compounds and a standard drug (e.g., Indomethacin) are prepared at a concentration of 1000 µg/ml.[11]

-

-

Assay Procedure:

-

To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations (e.g., 50, 100, 200, and 500 µg/ml) is added.

-

The control consists of 5 ml of BSA solution and 50 µl of the vehicle.

-

-

Incubation:

-

The mixtures are incubated at 37°C for 15 minutes.

-

The mixtures are then heated at 72°C for 5 minutes to induce denaturation.

-

-

Measurement:

-

After cooling, the turbidity of the solutions is measured at 660 nm using a spectrophotometer. The percentage of inhibition of denaturation is then calculated.

-

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is prepared to a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

-

Confirmation: Samples from the wells showing no growth are inoculated on blood-agar medium to confirm the inhibitory effect.[8]

In Vivo Anticonvulsant Activity

Rodent models are commonly used to evaluate the anticonvulsant efficacy of pyridazine derivatives.[11]

-

Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ)-induced Seizure Test: This model is used to identify agents effective against absence seizures.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyridazinone compounds requires elucidating the signaling pathways they modulate. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and experimental workflows.

Phosphodiesterase 4 (PDE4) Inhibition and Anti-inflammatory Cascade

Pyridazinone derivatives have been identified as inhibitors of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines.

Caption: PDE4 inhibition by pyridazinone derivatives increases cAMP, leading to anti-inflammatory effects.

General Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel pyridazinone compounds typically follows a standardized workflow, from initial synthesis to in vivo testing.

Caption: A typical workflow for the discovery and development of anticancer pyridazinone derivatives.

This in-depth technical guide provides a snapshot of the current research landscape for pyridazinone compounds in pharmacology. The presented data and methodologies highlight the significant potential of this scaffold in the development of new therapeutic agents. Further research is warranted to explore the full therapeutic utility of these versatile compounds.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Overview

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 6-Chloro-5-methylpyridazin-3(2H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public, experimentally derived spectroscopic data for this specific molecule, this document presents predicted data and relevant data from closely related analogs to serve as a reference point for analytical and synthetic chemists.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.0163 |

Source: PubChem

Spectroscopic Data of Related Pyridazinone Derivatives

To provide a contextual understanding of the spectroscopic characteristics of the pyridazinone core, data from structurally similar compounds are presented below. It is imperative to note that these data are for reference purposes only and the spectral features of this compound will vary.

NMR Data for 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone

The following ¹H NMR data was reported for 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone in DMSO-d₆. The presence of the methyl group and the pyridazinone ring protons are notable.

Table 2: ¹H NMR Data for 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.25 | s | -CH₃ |

| 7.08 | s | Pyridazinone ring H |

| 7.85 | d, J=8.5 Hz | Aromatic H |

| 8.10 | dd, J=8.5, 2.2 Hz | Aromatic H |

| 8.34 | d, J=2.2 Hz | Aromatic H |

| 13.25 | br s | NH |

Note: Data is for a related compound and serves as an estimation.

IR Data for a Substituted Pyridazinone Derivative

Infrared spectroscopy provides information about the functional groups present in a molecule. For a typical 6-chloropyridazin-3(2H)-one structure, characteristic peaks would be expected for the C=O (carbonyl) and N-H stretching vibrations. The following is a general representation.

Table 3: General IR Absorption Ranges for Key Functional Groups in Pyridazinones

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 |

| C-H stretch (aromatic/vinyl) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide) | 1650-1690 |

| C=N stretch | 1600-1650 |

| C-Cl stretch | 600-800 |

General Experimental Protocols

While specific experimental details for obtaining spectroscopic data for this compound are not published, the following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would typically be performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound like this compound using various spectroscopic techniques.

This document serves as a foundational guide to the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own analytical characterization upon synthesis or acquisition of this compound.

Unlocking the Therapeutic Potential of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyridazinone Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across a spectrum of diseases.[1][2][3] From anti-inflammatory and analgesic to cardiovascular and anticancer applications, the versatility of the pyridazinone ring system allows for facile structural modifications, enabling the fine-tuning of pharmacological properties.[4][5][6] This guide focuses on a specific, yet promising, member of this family: 6-Chloro-5-methylpyridazin-3(2H)-one . We will delve into its synthesis, explore its potential therapeutic applications based on structure-activity relationship (SAR) data from closely related analogs, and provide detailed experimental protocols for its pharmacological evaluation.

Synthesis of the Core Moiety: A Proposed Pathway

A straightforward and efficient synthesis of this compound can be envisioned starting from readily available precursors. While a direct literature preparation is not extensively documented, a logical and scientifically sound approach involves the cyclization of a γ-keto acid with a hydrazine derivative, followed by chlorination. A plausible synthetic route is outlined below.

Proposed Synthetic Scheme:

A potential synthesis can start from ethyl levulinate, which would undergo methylation to introduce the C5-methyl group, followed by cyclization and chlorination.[7] An alternative approach could involve the reaction of a suitably substituted γ-keto acid with hydrazine hydrate, followed by chlorination. For instance, the cyclization of a γ-keto acid with hydrazine hydrate is a well-established method for forming the dihydropyridazinone ring.[8] Subsequent chlorination, often achieved with reagents like phosphorus oxychloride, can introduce the chloro group at the 6-position.[8][9]

Experimental Protocol: A Generalizable Two-Step Synthesis

Step 1: Synthesis of 5-methyl-4,5-dihydropyridazin-3(2H)-one

-

To a solution of a suitable γ-keto acid precursor (e.g., a derivative of levulinic acid) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the dihydropyridazinone intermediate.

Step 2: Chlorination to this compound

-

To the dried 5-methyl-4,5-dihydropyridazin-3(2H)-one, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

-

After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

The resulting precipitate is the crude this compound.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive research into the pyridazinone class of compounds, this compound is a prime candidate for investigation in several therapeutic areas. The chloro and methyl substitutions at the 5 and 6 positions are anticipated to modulate its interaction with various biological targets.

Anti-inflammatory Activity via COX-2 Inhibition

Mechanistic Rationale: A significant number of pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[10][11][12] The selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The presence of a halogen at the 6-position and an alkyl group at the 5-position of the pyridazinone ring can contribute to favorable interactions within the COX-2 active site.

Signaling Pathway:

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [13][14]

-

Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., from a commercial kit). Prepare a stock solution of this compound in DMSO.

-

Assay Setup: In a 96-well plate, add the assay buffer. Add the test compound at various concentrations. Include wells for a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO).

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Modulation of Inflammatory Responses through PDE4 Inhibition

Mechanistic Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammation.[15][16] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several pyridazinone derivatives have shown potent PDE4 inhibitory activity.[1][15][16] The structural features of this compound make it a plausible candidate for interaction with the PDE4 active site.

Signaling Pathway:

Caption: Inhibition of the PDE4 pathway by this compound.

Experimental Protocol: In Vitro PDE4B1 Inhibition Assay (Fluorescence Polarization) [4][17]

-

Reagent Preparation: Prepare PDE assay buffer, a fluorescein-labeled cAMP probe (cAMP-FAM), and recombinant human PDE4B1 enzyme. Prepare a stock solution of this compound in DMSO.

-

Assay Setup: In a 384-well plate, add serial dilutions of the test compound. Include a known PDE4 inhibitor (e.g., roflumilast) as a positive control and a vehicle control.

-

Reaction Mixture: Add the PDE4B1 enzyme to the wells containing the test compounds and controls.

-

Reaction Initiation: Start the reaction by adding the cAMP-FAM substrate. Incubate at room temperature for 60 minutes.

-

Detection: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed 5'-AMP.

-

Measurement: Measure the fluorescence polarization. Inhibition of PDE4B1 results in less hydrolyzed substrate and thus a lower FP signal.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Anticancer Potential via STAT3 Pathway Inhibition

Mechanistic Rationale: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[18] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Tricyclic pyridazinone derivatives have been identified as potential STAT3 inhibitors.[6][18] The planar pyridazinone ring of this compound could potentially interact with the SH2 domain of STAT3, preventing its dimerization and activation.

Signaling Pathway:

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 9. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Pyridazinone Derivatives: A Case Study on Solubility

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental solubility or stability data for 6-Chloro-5-methylpyridazin-3(2H)-one. The following guide presents data and protocols for structurally related pyridazinone derivatives as a reference for researchers to estimate potential behavior and design appropriate experimental procedures.

Introduction to Pyridazinone Derivatives

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of these compounds, particularly their solubility and stability, are critical parameters that influence their therapeutic potential, affecting aspects from synthesis and purification to formulation and bioavailability. Poor aqueous solubility, a common challenge with many drug candidates, can hinder preclinical development. This guide provides an overview of the solubility of a representative pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD), to serve as a valuable resource for researchers working with similar scaffolds like this compound.

Solubility Data of a Pyridazinone Analog: 6-Phenyl-pyridazin-3(2H)-one (PPD)

The solubility of PPD has been experimentally determined in various pure and binary solvent systems. The data is typically presented as the mole fraction solubility (x_e) at different temperatures.

Solubility in Pure Solvents

The mole fraction solubility of PPD in several pure organic solvents and water at temperatures ranging from 298.2 K to 318.2 K is summarized below. This data is crucial for understanding the dissolution behavior of PPD in different media, which is essential for processes like crystallization and formulation.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures (T = 298.2 K to 318.2 K) and pressure p = 0.1 MPa. [1]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 1.35 x 10⁻³ | 1.68 x 10⁻³ | 2.08 x 10⁻³ | 2.56 x 10⁻³ | 3.14 x 10⁻³ |

| Ethanol | 1.92 x 10⁻³ | 2.39 x 10⁻³ | 2.96 x 10⁻³ | 3.65 x 10⁻³ | 4.49 x 10⁻³ |

| 1-Butanol | 2.89 x 10⁻³ | 3.54 x 10⁻³ | 4.34 x 10⁻³ | 5.31 x 10⁻³ | 6.49 x 10⁻³ |

| Dimethyl Sulfoxide (DMSO) | 4.03 x 10⁻¹ | 4.19 x 10⁻¹ | 4.35 x 10⁻¹ | 4.51 x 10⁻¹ | 4.67 x 10⁻¹ |

Data extracted from studies on PPD to serve as an estimate for other pyridazinone derivatives.

Solubility in Binary Solvent Systems

The solubility of PPD has also been investigated in binary mixtures, such as dimethyl sulfoxide (DMSO) and water.[2][3][4] This is particularly relevant for understanding how co-solvents can be used to enhance the solubility of poorly soluble compounds. The maximum mole fraction solubility of PPD is observed in neat DMSO, while the lowest is in pure water.[2][3][4]

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the solubility of a compound. The isothermal shake-flask method is a commonly employed technique.[2][3]

Materials and Apparatus

-

Solute: Pyridazinone derivative of interest (e.g., this compound)

-

Solvents: A range of high-purity organic solvents and water.

-

Equipment: Analytical balance, vials, isothermal mechanical shaker or constant temperature water bath, centrifuge, calibrated syringe, syringe filters, volumetric flasks, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure

-

Preparation of Supersaturated Solutions: An excess amount of the solute is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are placed in an isothermal shaker and agitated at a constant speed for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] The temperature must be precisely controlled.

-

Phase Separation: The resulting suspensions are centrifuged at high speed (e.g., 5000 rpm) to separate the undissolved solid from the saturated solution.[1]

-

Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature.[1] The sample is immediately filtered through a suitable syringe filter into a pre-weighed volumetric flask. The weight of the collected filtrate is recorded.

-

Quantification: The concentration of the solute in the filtrate is determined using a validated analytical method.

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x_e) is calculated using the following equation:[1] x_e = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Stability Studies: A General Overview

While specific stability data for this compound is not available, forced degradation studies are a standard approach to assess the stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Key Stress Conditions

-

Hydrolytic Stability: Testing in acidic, basic, and neutral aqueous solutions at different temperatures.

-

Oxidative Stability: Exposure to oxidizing agents like hydrogen peroxide.

-

Photostability: Exposure to light sources specified by ICH guidelines (e.g., xenon lamp or a cool white fluorescent lamp).

-

Thermal Stability: Subjecting the solid drug substance to elevated temperatures.

General Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of the compound in the appropriate stress media.

-

Stress Application: Expose the samples to the defined stress conditions for a specified duration.

-

Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.

-

Data Evaluation: Determine the rate of degradation and identify the degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility of pyridazinone derivatives by presenting data and experimental protocols for a representative analog, 6-phenyl-pyridazin-3(2H)-one. While direct experimental data for this compound is currently unavailable in the public domain, the methodologies and data presented herein offer a valuable starting point for researchers. It is recommended that experimental studies be conducted to determine the specific solubility and stability profiles of this compound to support its development as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory-scale synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the pyridazinone core followed by a chlorination step. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate and final product.

| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 6-Methylpyridazin-3(2H)-one | Levulinic acid | Hydrazine hydrate, Bromine, Acetic acid | Ethanol, Acetic acid | 4-6 hours | Reflux | 75-85 | C₅H₆N₂O | 110.11 |

| 2 | This compound | 6-Methylpyridazin-3(2H)-one | Phosphorus oxychloride | None (reagent as solvent) | 3-5 hours | 90-100 °C | 60-70 | C₅H₅ClN₂O | 144.56 |

Experimental Protocols

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This initial step involves the cyclocondensation of levulinic acid with hydrazine hydrate to form 4,5-dihydro-6-methylpyridazin-3(2H)-one, which is subsequently aromatized to yield 6-methylpyridazin-3(2H)-one.[1][2]

Materials:

-

Levulinic acid (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.0 eq)

-

Ethanol

-

Bromine (1.0 eq)

-

Glacial acetic acid

-

Standard reflux and filtration glassware

-

Ice-water bath

Procedure:

-

Cyclocondensation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (e.g., 11.61 g, 0.1 mol) in ethanol (100 mL).

-

With stirring, add hydrazine hydrate (80% solution, e.g., 6.25 g, 0.1 mol) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure to yield crude 4,5-dihydro-6-methylpyridazin-3(2H)-one.

-

Aromatization: To the crude product from the previous step, add glacial acetic acid (e.g., 50 mL).

-

In a separate flask, prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in glacial acetic acid (20 mL). Add this bromine solution dropwise to the stirred pyridazinone solution.

-

Heat the reaction mixture to 100-110 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 6-methylpyridazin-3(2H)-one. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This final step involves the chlorination of the 6-methylpyridazin-3(2H)-one intermediate using phosphorus oxychloride.[3][4]

Materials:

-

6-Methylpyridazin-3(2H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃, excess)

-

Dichloromethane or Chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard reaction and extraction glassware

-

Ice-water bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-methylpyridazin-3(2H)-one (e.g., 5.5 g, 0.05 mol).

-

Carefully add an excess of phosphorus oxychloride (e.g., 50 mL) to the flask.

-

Heat the reaction mixture to 90-100 °C and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Visualized Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthetic route for this compound.

References

Application Notes and Protocols: 6-Chloro-5-methylpyridazin-3(2H)-one in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochemical Applications of Pyridazinone Derivatives

The pyridazinone core structure is the basis for several commercial and investigational agrochemicals. The biological activity can be tuned by substitutions on the pyridazinone ring.

Herbicidal Activity

Pyridazinone-based herbicides are known to be effective against a variety of weed species. The primary mechanism of action for many pyridazinone herbicides is the inhibition of photosynthesis.[1][2] They act by binding to the D1 protein of the photosystem II (PSII) complex in chloroplasts, which blocks the electron transport chain and ultimately leads to the death of the plant.[1][2] A well-known example of a pyridazinone herbicide is Chloridazon, which is used for weed control in beet cultivation and functions by inhibiting the Hill reaction in photosynthesis.

Fungicidal Activity

Derivatives of pyridazinone have demonstrated efficacy against a range of plant pathogenic fungi. For instance, certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives have shown promising in vitro antifungal activity against economically important pathogens such as Gibberella zeae (Fusarium graminearum), Fusarium oxysporum, and Cercospora mandshurica.

Insecticidal Activity

The pyridazinone scaffold has also been explored for its insecticidal properties. N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been reported to exhibit insecticidal activity against pests like the diamondback moth (Plutella xylostella). Other pyridazine derivatives have been investigated for their effectiveness against aphids.

Quantitative Data on Related Pyridazinone Derivatives

Due to the limited availability of specific quantitative data for 6-Chloro-5-methylpyridazin-3(2H)-one, the following tables present data for structurally related pyridazinone compounds to provide a reference for expected activity ranges.

Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Target Weed Species | Activity Metric | Value | Reference |

| Biaryl-pyridazinone/phthalimide derivative (7m) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | % Inhibition | 90-100% at 37.5 g ai/ha | [3] |

| alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives | Barnyardgrass, Rape | Observation | Bleaching activities at 10 µg/ml | [4] |

Table 2: Fungicidal Activity of Selected 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

| Compound | Target Fungi | Activity Metric | Value | Reference |

| 5-Chloro-6-phenyl-2-(substituted)pyridazin-3(2H)-ones | Gibberella zeae, Fusarium oxysporum, Cercospora mandshurica | % Inhibition | Moderate to good at 50 µg/mL |

Table 3: Insecticidal Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Target Insect | Activity Metric | Value | Reference |